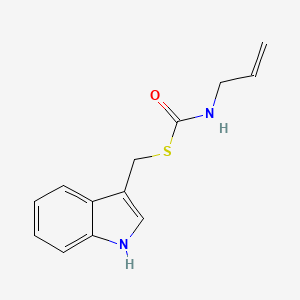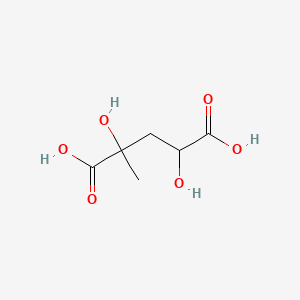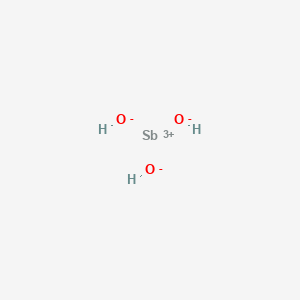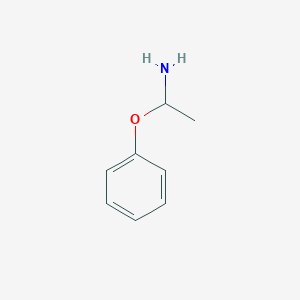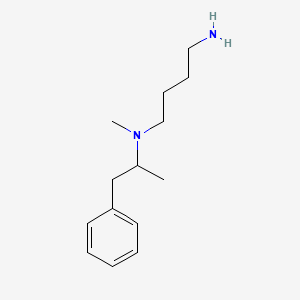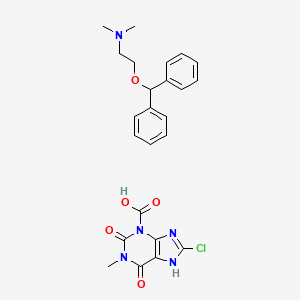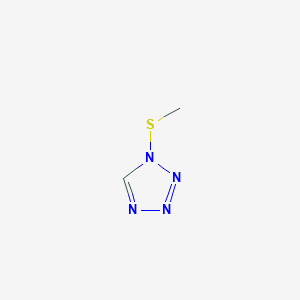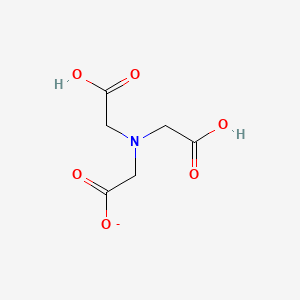
Nitrilotriacetate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotriacetate(1-) is a NTA and a tricarboxylic acid monoanion. It is a conjugate base of a nitrilotriacetic acid. It is a conjugate acid of a nitrilotriacetate(2-).
Wissenschaftliche Forschungsanwendungen
Metal-Chelating Agent in Detergents
NTA is used as a metal-chelating agent, notably as a substitute for polyphosphates in laundry detergents. Its application has been critical in water treatment due to its ability to form complexes with various metal ions. This property is particularly relevant in areas like nuclear reactor decontamination and processing of nuclear materials (Hamazaki et al., 1985).
Role in Biodegradation
NTA plays a significant role in biodegradation processes. For instance, the bacterium Chelatobacter heintzii utilizes NTA monooxygenase to initiate the biodegradation of NTA, converting it into iminodiacetate and glyoxylate (Xu et al., 1997). This underscores NTA's importance in environmental remediation and waste treatment.
Environmental Stability and Removal
Studies have shown that the stability and removal efficiency of NTA varies with temperature, especially during sewage treatment. Its biodegradation is significantly affected by temperature, indicating that in colder climates, NTA may persist in the environment (Eden et al., 1972).
Therapeutic Agent in Genetic Disorders
NTA, in the form of copper nitrilotriacetate, has been evaluated as a therapeutic agent. It has shown effectiveness in improving survival and copper content in specific genetic conditions in mice, suggesting potential medical applications (Keen et al., 1980).
Surface Plasmon Resonance (SPR) Applications
In the field of biochemistry, NTA has been used in SPR experiments for protein capturing. Its ability to capture histidine-tagged proteins makes it valuable for studying protein interactions and screening for small organic molecules (Yoshitani et al., 2007).
Influence in Plant Uptake of Metals
NTA has been found to influence the uptake of metals by plants. Studies involving tobacco and Indian mustard show that NTA can significantly increase metal uptake and translocation into plant shoots, highlighting its role in phytoextraction and environmental decontamination processes (Wenger et al., 2003; Quartacci et al., 2005)(https://consensus.app/papers/nitrilotriacetate-citric-acidassisted-phytoextraction-quartacci/3de3728954b7520ab75607bab10a79a8/?utm_source=chatgpt).
Eigenschaften
Produktname |
Nitrilotriacetate(1-) |
|---|---|
Molekularformel |
C6H8NO6- |
Molekulargewicht |
190.13 g/mol |
IUPAC-Name |
2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-1 |
InChI-Schlüssel |
MGFYIUFZLHCRTH-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



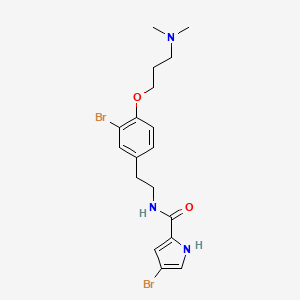
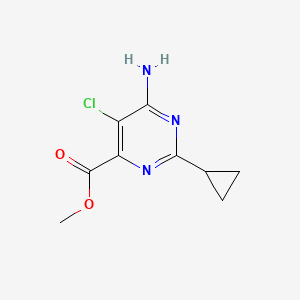
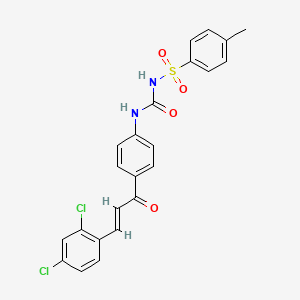
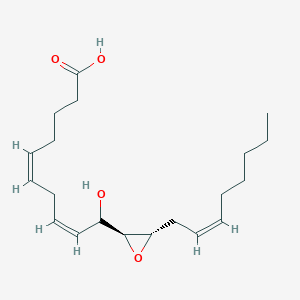
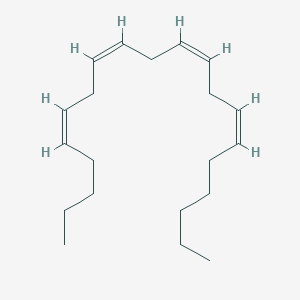
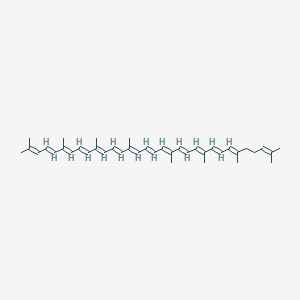
![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)
